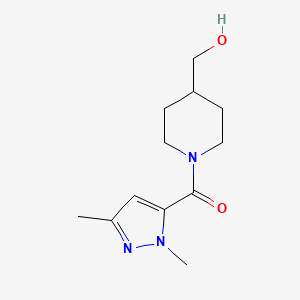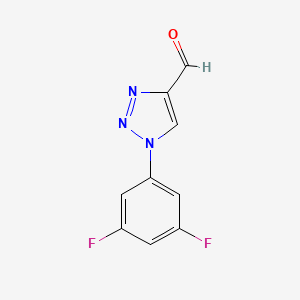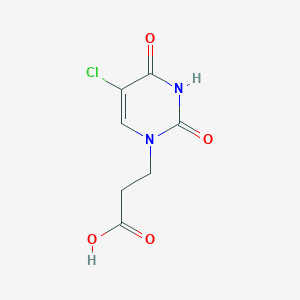
3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
Übersicht
Beschreibung
“3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid” is a uracil derivative . Uracil and its derivatives exhibit a broad spectrum of activity and have been used as antitumor, antibacterial, and antiviral drugs . This compound is available for purchase online for pharmaceutical testing .
Synthesis Analysis
Two uracil derivatives of methyl 3-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate and methyl 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate were synthesized and characterized by elementary analyses, MS, IR, and NMR .Molecular Structure Analysis
The crystal structures of the synthesized compounds were determined by means of X-ray diffraction . The X-ray diffraction revealed that the N–H···O inter-molecular hydrogen bond in the solid state of the two title compounds resulted in an antiparallel β-sheet arrangement .Chemical Reactions Analysis
The thermal stabilities of the synthesized compounds were studied by DSC–TGA techniques .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
The synthesis and structural analysis of 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid and its derivatives have been extensively explored in scientific research. These compounds are synthesized through various chemical reactions and characterized by techniques like MS, IR, NMR, and X-ray diffraction. The structural studies reveal their crystallographic properties and potential interactions with DNA through electrostatic binding, indicating a foundational interest in their molecular arrangements and potential biological applications (Yao et al., 2013).
Molecular Modeling and Biological Evaluations
Further investigations into derivatives of this compound involve molecular modeling and biological evaluations, suggesting potential leads for new anticancer drugs. These studies are supported by docking and molecular dynamic studies to predict the compounds' interaction with DNA, aiming to identify promising candidates for further drug development (Santana et al., 2020). Moreover, the synthesis of amino acid ester derivatives containing similar molecular structures exhibits antitumor activities, underscoring the therapeutic potential of these compounds (Xiong et al., 2009).
Selective Inhibition of Human Enzymes
Research has also delved into the selective inhibition of closely related human enzymes, showcasing the compound's adaptability for targeting specific biological pathways. By altering the molecular scaffold, researchers have managed to shift the potency and selectivity profile towards specific enzymes involved in diabetes, cancer, and inflammation, revealing the compound's versatility in drug design and development (Hegemann & Groll, 2015).
Enhancement with Molecular Imprinted Polymers
Innovative applications extend to the enhancement of molecular imprinted polymers, utilizing derivatives for organic fillers in bagasse cellulose fibers. This approach aims at improving material properties for various applications, including antimicrobial activities, demonstrating the compound's utility beyond traditional pharmaceutical uses (Fahim & Abu-El Magd, 2021).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBVCQPVZLWHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



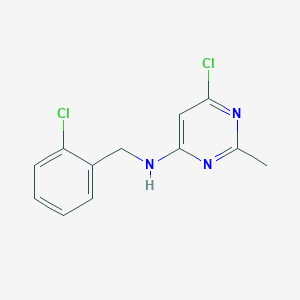
![1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1467552.png)


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B1467558.png)

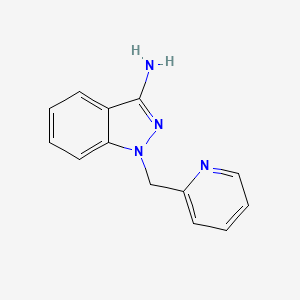
![6-chloro-N-[(3-chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1467562.png)


![N-{thieno[3,2-c]pyridin-4-yl}azetidin-3-amine](/img/structure/B1467565.png)

